molecular formula C11H13BrN2S B2999830 3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide CAS No. 477525-88-5

3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide

Cat. No.: B2999830
CAS No.: 477525-88-5
M. Wt: 285.2
InChI Key: NIMZUODLFNIRPF-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Thiazolium-Based Compounds

Thiazolium salts trace their origins to the late 19th century, when Arthur Rudolf Hantzsch and J. H. Weber first synthesized thiazole derivatives through reactions involving thiocyanates and ketones. Their 1887 work established the foundational chemistry of the thiazole ring, a five-membered heterocycle containing sulfur and nitrogen. Early studies focused on derivatives such as 4-methylthiazole, obtained via zinc powder distillation of oxymethylthiazole precursors. The introduction of cationic thiazolium species emerged later, driven by interest in their electronic properties and reactivity. For example, Hantzsch’s investigations into meso-substituted thiazoles revealed the stabilizing effects of alkyl and aryl groups on the ring’s electronic structure, a principle that underpins the design of this compound.

The specific incorporation of a phenylamino group at position 2 reflects advancements in functionalizing thiazolium salts for targeted applications. Early 20th-century research demonstrated that N-aryl substituents enhance resonance stabilization and modulate nucleophilic reactivity at the thiazolium core. These findings laid the groundwork for synthesizing compounds like this compound, where the phenylamino group contributes to charge delocalization and solubility properties.

Properties

IUPAC Name

3,4-dimethyl-N-phenyl-1,3-thiazol-3-ium-2-amine;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.BrH/c1-9-8-14-11(13(9)2)12-10-6-4-3-5-7-10;/h3-8H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMZUODLFNIRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=[N+]1C)NC2=CC=CC=C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783254
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide typically involves the interaction of thiosemicarbazides with phenacyl bromide derivatives. The reaction is carried out in a dipolar aprotic solvent like ethyl acetate at room temperature. The process yields high amounts of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This leads to cell cycle arrest and apoptosis in cancer cells. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, enhancing its binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycine: An antineoplastic drug.

    Tiazofurin: An antitumor drug.

Uniqueness

3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide stands out due to its specific substitution pattern on the thiazole ring, which imparts unique chemical and biological properties.

Biological Activity

3,4-Dimethyl-2-(phenylamino)thiazol-3-ium bromide is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their ability to interact with various biological targets, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications.

The biological activity of this compound is primarily attributed to its structural properties that allow it to engage in electrophilic and nucleophilic substitutions at specific positions on the thiazole ring.

  • Electrophilic Substitution : Occurs at the C-5 position.
  • Nucleophilic Substitution : Primarily occurs at the C-2 position.

These reactions facilitate interactions with various biochemical pathways, influencing cellular processes and leading to a range of pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits a wide spectrum of biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi. For instance, studies have demonstrated its potential against Aspergillus species and other filamentous fungi .
  • Antioxidant Properties : Thiazole derivatives are recognized for their ability to scavenge free radicals, contributing to their antioxidant capabilities .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Cytotoxic Activity : There is evidence supporting its cytotoxic effects against certain cancer cell lines, indicating potential applications in oncology.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiazole derivatives similar to this compound:

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialEffective against Aspergillus
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammation
CytotoxicInhibits growth of cancer cells

Study on Antifungal Activity

A study conducted using the microdilution method assessed the Minimum Inhibitory Concentrations (MICs) of this compound against various fungal pathogens. The results indicated significant antifungal activity comparable to established antifungal agents like miconazole and voriconazole .

Antibacterial Evaluation

In vitro testing revealed that compounds structurally related to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives with specific substituents showed MIC values as low as 25 μg/mL against Staphylococcus aureus .

Q & A

Q. What synthetic methodologies are most effective for preparing 3,4-dimethyl-2-(phenylamino)thiazol-3-ium bromide?

The compound is synthesized via cyclization reactions between substituted thiosemicarbazides and phenacyl bromides. For example, N-substituted thiosemicarbazides react with phenacyl bromides in ethyl acetate under ambient conditions, yielding thiazolium bromide derivatives in high purity (84–97% yields). Ethyl acetate is optimal due to its polarity and ability to stabilize intermediates, as demonstrated in comparative solvent studies .

Q. How is the structure of this thiazolium bromide confirmed experimentally?

Structural confirmation relies on multi-technique validation:

  • X-ray crystallography resolves the thiazole ring planarity (mean deviation: 0.0036 Å) and substituent orientations (e.g., phenyl groups twisted 42.44°–84.00° relative to the thiazole plane) .
  • NMR spectroscopy identifies key protons (e.g., aromatic δ = 6.60–8.45 ppm) and carbons (C-2 at 175.6 ppm, C-4 at 151.8 ppm) .
  • Mass spectrometry detects the molecular ion peak (e.g., m/z = 425 for the parent ion) and fragmentation patterns (e.g., loss of HBr, m/z = 343) .

Q. What reaction mechanisms govern the formation of this compound?

The mechanism involves nucleophilic attack by sulfur (from thiosemicarbazides) on phenacyl bromide, followed by cyclization via N2 nucleophilicity. This forms the thiazole ring, with subsequent protonation at N3 generating the cationic thiazolium core. The pathway is supported by spectroscopic intermediates and computational modeling of charge distribution .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in thiazolium bromide synthesis?

Byproduct formation (e.g., hydrazones or dimeric species) is mitigated by:

  • Controlling solvent polarity : Ethyl acetate outperforms ethanol or acetonitrile in suppressing side reactions .
  • Temperature modulation : Room-temperature reactions reduce thermal decomposition of intermediates .
  • Stoichiometric precision : A 1:1 molar ratio of thiosemicarbazide to phenacyl bromide ensures complete cyclization .

Q. How are contradictions in spectroscopic data resolved during structural analysis?

Discrepancies between predicted and observed NMR/IR peaks often arise from tautomerism or hydrogen bonding. For example:

  • Tautomeric equilibria : Thiazolium salts may exhibit keto-enol tautomerism, requiring variable-temperature NMR to capture dynamic behavior .
  • Hydrogen bonding : Broad NH peaks in IR (e.g., 3210–3276 cm⁻¹) suggest strong H-bonding networks, corroborated by X-ray data showing NH···Br⁻ interactions .
  • Impurity profiling : LC-MS or HPLC isolates minor components (e.g., unreacted phenacyl bromide) that distort spectral data .

Q. What computational tools are used to model this compound’s electronic or supramolecular interactions?

  • SHELX suite : SHELXL refines crystallographic data to map hydrogen-bonding networks and molecular packing (e.g., space group P21/c for monoclinic crystals) .
  • DFT calculations : Predict charge distribution (e.g., cationic thiazolium vs. bromide counterion) and non-covalent interactions (e.g., π-stacking in crystal lattices) .

Q. How does the substituent pattern influence biological activity or catalytic potential?

  • Antimicrobial activity : Electron-withdrawing groups (e.g., nitro, bromo) enhance interactions with microbial enzymes, as seen in related thiazolium salts .
  • Catalytic applications : The N3-protonated thiazolium core acts as a redox-active site in benzoin condensations, with substituents tuning Lewis acidity .

Notes

  • Avoid abbreviations: Use full chemical names (e.g., "thiazol-3-ium bromide" not "TzBr").
  • Reliability: Excluded data from non-peer-reviewed sources (e.g., commercial databases).
  • Methodological focus: Emphasized experimental design, validation, and conflict resolution.

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